![molecular formula C24H17NO5 B2370428 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid CAS No. 1675984-44-7](/img/structure/B2370428.png)

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

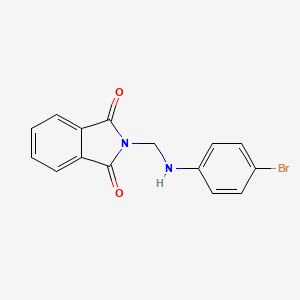

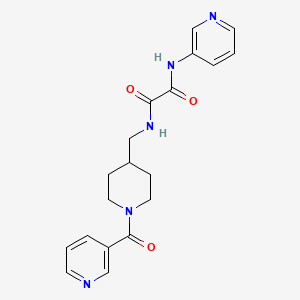

The compound “5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid” is a complex organic molecule. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) compounds, which are commonly used in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of this compound could involve the use of a fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group for the amino group during synthesis . The Fmoc group is often used in peptide synthesis because it can be removed under mild basic conditions, which helps to prevent side reactions.Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, an amino group, and a carboxylic acid group. The fluorenylmethyloxycarbonyl (Fmoc) group is attached to the amino group .Chemical Reactions Analysis

As a member of the Fmoc family of compounds, this molecule could be involved in peptide synthesis reactions. The Fmoc group can be removed under mild basic conditions to reveal the protected amino group, which can then react with other amino acids or peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Fmoc group could make it relatively non-polar and hydrophobic. The carboxylic acid group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Non-Proteinogenic Amino Acids : This compound is used in the synthesis of non-proteinogenic amino acids and their derivatives, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (Adamczyk & Reddy, 2001).

Peptide Synthesis : It plays a role in peptide synthesis, specifically in creating peptides with reversibly protected tertiary peptide bonds (Johnson, Quibell, Owen, & Sheppard, 1993).

β-Oligopeptides Synthesis : Essential for the efficient synthesis of β-oligopeptides on solid support, especially in preparing enantiomerically pure Fmoc-β-amino acids (Guichard, Abele, & Seebach, 1998).

Chemical Properties and Applications

Reagent for Fmoc Derivatives : Acts as a reagent in the preparation of Fmoc derivatives of amines and amino acids (Wardrop & Bowen, 2003).

Synthesis of Thiazole Carboxylic Acid : Utilized in the high-yield preparation of thiazole-4-carboxylic acid derivatives (Le & Goodnow, 2004).

Linkers for Solid Phase Synthesis : Serves as a linker in solid phase synthesis, offering higher acid stability compared to standard trityl resins (Bleicher, Lutz, & Wuethrich, 2000).

Photocatalysis in Organic Synthesis : Employed as a photocatalyst in organic synthesis, particularly in the decarboxylative arylation of α-amino acids (Chen, Lu, & Wang, 2019).

Molecular and Crystal Structure Studies

Crystal Structure Analysis : Investigated for its crystal structure and interactions, contributing to the understanding of molecular and supramolecular properties (Titi & Goldberg, 2009).

In Silico Studies : Extensively studied in silico for structural, conformational, and energy landscape analyses (Bojarska et al., 2020).

Direcciones Futuras

The future directions for research on this compound could involve its use in the synthesis of new peptides or other organic molecules. Its utility would likely depend on the ease with which the Fmoc group can be added and removed, and on the stability of the compound under the conditions used for peptide synthesis .

Mecanismo De Acción

Target of Action

Compounds with the fluoren-9-ylmethoxy carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with specific amino acids or proteins.

Mode of Action

Fmoc compounds are typically used as a protective group in peptide synthesis . They protect the amino group of amino acids during peptide bond formation and can be removed under basic conditions .

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO5/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACASPGMOXVQRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)OC(=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)